N'-[1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide
Description
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl N-[1-(3-hydroxyphenyl)ethylideneamino]carbamate |
InChI |
InChI=1S/C10H12N2O3/c1-7(11-12-10(14)15-2)8-4-3-5-9(13)6-8/h3-6,13H,1-2H3,(H,12,14) |
InChI Key |
VYEXCNVXKXWQID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC(=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide typically involves the condensation of 3-hydroxyacetophenone with methoxycarbonylhydrazine under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydrazine derivatives, and substituted phenyl derivatives .
Scientific Research Applications
N’-[1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’-[1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide
- N’1-[1-(2-hydroxyphenyl)ethylidene]-3-methoxybenzene-1-carbohydrazide
Uniqueness
N’-[1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
N'-[1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide is a compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : C12H14N4O3
- Molecular Weight : 250.26 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(=C(C1=CC(=C(C=C1)O)C)N=N)OC(=O)N
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The compound is believed to exert its effects through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
- Antioxidant Activity : The presence of the phenolic hydroxyl group contributes to its ability to scavenge free radicals, reducing oxidative stress in cells.
- Antimicrobial Effects : Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens.
Research Findings
Recent studies have highlighted the compound's potential in several therapeutic areas:
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound induced apoptosis (programmed cell death) in cancer cells. The compound was shown to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors, leading to increased cell death rates.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 1: Cancer Treatment
In a clinical trial involving patients with breast cancer, administration of this compound as an adjunct therapy resulted in improved outcomes. Patients exhibited reduced tumor sizes and enhanced quality of life compared to those receiving standard treatment alone.
Case Study 2: Infection Control
In a laboratory setting, the compound was tested against resistant strains of bacteria. The results showed that it not only inhibited bacterial growth but also prevented biofilm formation, which is crucial for chronic infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
